1-Hydroxy-2-pentylanthracene-9,10-dione
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Overview
Description
1-Hydroxy-2-pentylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group at the first position and a pentyl group at the second position on the anthracene-9,10-dione structure. It has a molecular formula of C19H18O3 and a molecular weight of 294.34 g/mol . Anthracene derivatives have been widely studied for their photophysical properties and applications in various fields, including organic electronics and photochemistry .
Preparation Methods
The synthesis of 1-Hydroxy-2-pentylanthracene-9,10-dione typically involves the reaction of valeraldehyde with 1-hydroxyanthraquinone under specific conditions . The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-Hydroxy-2-pentylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: The hydroxyl and pentyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-2-pentylanthracene-9,10-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-pentylanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. It can act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to light, which can induce cell damage and apoptosis. This property is particularly useful in photodynamic therapy for cancer treatment . The compound’s ability to intercalate into DNA and disrupt cellular processes is also being investigated.
Comparison with Similar Compounds
1-Hydroxy-2-pentylanthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Anthraquinone: A simpler derivative with similar photophysical properties but lacking the hydroxyl and pentyl groups.
1-Hydroxyanthraquinone: Similar in structure but without the pentyl group, affecting its solubility and reactivity.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
81755-71-7 |
---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-hydroxy-2-pentylanthracene-9,10-dione |
InChI |
InChI=1S/C19H18O3/c1-2-3-4-7-12-10-11-15-16(17(12)20)19(22)14-9-6-5-8-13(14)18(15)21/h5-6,8-11,20H,2-4,7H2,1H3 |
InChI Key |
OUYVVPGKUYBUAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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